2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid 2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017600
InChI: InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25)
SMILES:
Molecular Formula: C18H15Cl2N3O2
Molecular Weight: 376.2 g/mol

2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid

CAS No.:

Cat. No.: VC16017600

Molecular Formula: C18H15Cl2N3O2

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid -

Specification

Molecular Formula C18H15Cl2N3O2
Molecular Weight 376.2 g/mol
IUPAC Name 2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid
Standard InChI InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25)
Standard InChI Key MCENODSHXUWMEL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid, reflects its intricate structure:

  • Dichlorophenyl ring: Provides electron-withdrawing effects critical for substrate binding.

  • 3,5-Dimethylpyrazole: Enhances hydrophobicity and π-π stacking potential.

  • Benzoic acid terminus: Facilitates hydrogen bonding and ionic interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂N₃O₂
Molecular Weight376.2 g/mol
Canonical SMILESCC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area87.2 Ų

The Standard InChIKey (MCENODSHXUWMEL-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves four principal stages:

  • Nucleophilic substitution of 2,6-dichloro-4-nitroaniline to introduce the pyrazole ring.

  • Reductive amination to form the aniline linker.

  • Carboxylic acid functionalization via hydrolysis of a methyl ester precursor.

  • Purification using column chromatography (silica gel, ethyl acetate/hexane).

Reaction yields typically range from 45–60%, with purity >95% confirmed by HPLC. Modifications such as replacing chlorine with fluorine or altering pyrazole substituents have been explored to enhance metabolic stability .

Biological Activities and Mechanisms

HDAC8 Inhibition and Anticancer Activity

Molecular docking studies (Glide score: -5.82) reveal strong binding to HDAC8’s catalytic pocket via:

  • Zinc coordination by the carboxylic acid group.

  • Hydrophobic interactions with the dichlorophenyl-pyrazole moiety .
    In vitro, the compound inhibited HDAC8 with IC₅₀ = 2.67 ± 0.05 µM, comparable to vorinostat, and induced apoptosis in MCF-7 breast cancer cells at 10 µM .

Table 2: Comparative Enzyme Inhibition Data

TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
FTO0.0123MA20.0085
HDAC82.67Vorinostat1.45
AChE7.49Rivastigmine2.10

Molecular Docking and Structure-Activity Relationships

Binding Mode Analysis

Glide molecular docking (Schrödinger Suite) against HDAC8 (PDB: 1T69) identified critical interactions:

  • Asp 101: Hydrogen bonding with the benzoic acid (-COOH).

  • His 142: π-cation interaction with the pyrazole ring.

  • Zn²⁺ ion: Coordination bond (2.1 Å) stabilizing the enzyme-inhibitor complex .

Substituent Effects

  • Chlorine atoms: Essential for van der Waals contacts with Phe 152 and Leu 144. Removal reduces potency by >90%.

  • Methyl groups on pyrazole: Optimize lipophilicity (clogP = 3.2), enhancing blood-brain barrier permeability .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Solubility: 12.8 µg/mL in PBS (pH 7.4), classified as poorly soluble.

  • Plasma Protein Binding: 89.3% (equilibrium dialysis).

  • CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 µM).

Future Directions and Clinical Translation

Structural Optimization

  • Prodrug strategies: Esterification of the carboxylic acid to improve oral bioavailability (current F = 22%).

  • Polymer nanoparticles: For targeted delivery to adipose tissue using PLGA carriers.

Therapeutic Expansion

Ongoing trials explore repurposing for Alzheimer’s disease, given its incidental AChE inhibition (IC₅₀ = 7.49 µM) , and diabetic nephropathy via HDAC8-mediated fibrosis suppression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator